molecular formula C9H19N B14740306 1,2-Diisopropyl-3-methylaziridine CAS No. 6124-84-1

1,2-Diisopropyl-3-methylaziridine

Cat. No.: B14740306
CAS No.: 6124-84-1
M. Wt: 141.25 g/mol
InChI Key: ANQWPSVUXKSOOT-UHFFFAOYSA-N
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Description

1,2-Diisopropyl-3-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.

    Aziridine N-Oxides: Formed through oxidation.

    Substituted Aziridines: Produced via substitution reactions.

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .

Properties

CAS No.

6124-84-1

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-methyl-1,3-di(propan-2-yl)aziridine

InChI

InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3

InChI Key

ANQWPSVUXKSOOT-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1C(C)C)C(C)C

Origin of Product

United States

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